molecular formula C12H12N2O2 B066284 Methyl 4-(1H-imidazol-1-ylmethyl)benzoate CAS No. 160446-18-4

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

Cat. No. B066284
M. Wt: 216.24 g/mol
InChI Key: HMWIIHIOSBESMH-UHFFFAOYSA-N
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Description

"Methyl 4-(1H-imidazol-1-ylmethyl)benzoate" is a compound that falls within the category of organic chemistry, specifically within the realm of heterocyclic compounds due to the presence of an imidazole ring. The chemical interest in such compounds often revolves around their potential applications in materials science, catalysis, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds structurally related to "Methyl 4-(1H-imidazol-1-ylmethyl)benzoate" involves various chemical strategies, including one-pot synthesis methods. For instance, a novel compound was designed and synthesized using a one-pot method from precursors such as 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate, demonstrating the synthetic accessibility of complex molecules from simpler building blocks (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a zinc coordination polymer incorporating a similar ligand, bis(4-((1H-imidazol-1-yl)-methyl)benzoato)zinc(II), was determined, revealing a distorted tetrahedral environment around the zinc(II) center (Man-sheng Chen et al., 2010).

Scientific Research Applications

  • Synthesis of Derivatives and Study of Tautomerism : In a study by Osyanin, Purygin, and Belousova (2005), methyl 4-(1H-imidazol-1-ylmethyl)benzoate was used to prepare 4-(1H-azol-1-ylmethyl)benzohydrazides, which led to the synthesis of various hydrazones, 1,3,4-oxadiazoles, and other derivatives. The study included an examination of the tautomerism of these hydrazones (Osyanin, Purygin, & Belousova, 2005).

  • Synthesis of Novel Compounds and Monomers for High-Performance Polymers : Qinglon (2014) synthesized methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate from methyl 4-(1H-imidazol-1-ylmethyl)benzoate. This compound was used to prepare a new AB-type monomer for high-performance polymers, specifically a modified poly 2-hydroxy-1,4-phenylene-2,6-benzo[2,3-d:5',6'-d'] diimidazole (Zhang Qinglon, 2014).

  • Coordination Polymers and Crystal Structures : Fan, Zhang, Okamura, Zou, Ueyama, and Sun (2001) synthesized a one-dimensional coordination polymer using 4′-(imidazol-1-ylmethyl)benzoate anion. This study also included thermogravimetric analysis and magnetic property assessment of the compound (Jian Fan et al., 2001).

  • Corrosion Inhibition : Ammal, Prajila, and Joseph (2018) synthesized derivatives including 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, which exhibited corrosion inhibition ability towards mild steel in sulfuric acid. This demonstrated the compound's potential in corrosion prevention (P. Ammal, M. Prajila, & A. Joseph, 2018).

  • Anticancer Activity : Rashid (2020) designed and synthesized bis-benzimidazole compounds for anticancer activity. This study utilized methyl 4-(1H-imidazol-1-ylmethyl)benzoate in the synthesis process, highlighting its role in developing potential anticancer agents (Mohammad Rashid, 2020).

Safety And Hazards

“Methyl 4-(1H-imidazol-1-ylmethyl)benzoate” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(imidazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-10(3-5-11)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWIIHIOSBESMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390368
Record name Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-imidazol-1-ylmethyl)benzoate

CAS RN

160446-18-4
Record name Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160446-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Patil, K Dietrich, A Deally, B Gleeson… - Helvetica Chimica …, 2010 - Wiley Online Library
From the reaction of 1H‐imidazole (1a), 4,5‐dichloro‐1H‐imidazole (1b), 1H‐benzimidazole (1c), 1‐methyl‐1H‐imidazole (1d), and 1‐methyl‐1H‐benzimidazole (1f) with methyl 4‐(…
Number of citations: 85 onlinelibrary.wiley.com

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